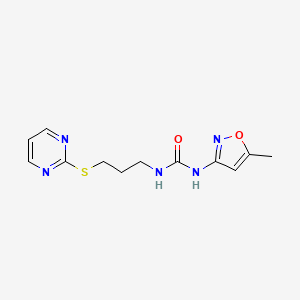![molecular formula C9H12N4O2 B2631745 Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270905-55-8](/img/structure/B2631745.png)
Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique
Synthesis of Derivatives
Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate serves as a precursor in the synthesis of various functionalized derivatives. Kolosov et al. (2017) detailed the synthesis of 6-unsubstituted derivatives through deacylation and reduction processes, highlighting the potential for creating functionalized compounds suitable for further chemical transformations. This demonstrates the compound's versatility in synthetic organic chemistry, enabling the development of novel molecules with potential applications across various fields, including pharmaceuticals and materials science Kolosov et al., 2017.
Biological Activity Exploration
Research into the biological activities of derivatives of this compound has yielded promising results. For instance, Titova et al. (2019) synthesized structural analogs to explore their tuberculostatic activity, indicating potential applications in developing new antituberculous agents. The study underscores the compound's significance as a scaffold for generating biologically active molecules that could lead to novel therapeutic agents Titova et al., 2019.
Material Science and Catalysis
The compound's applications extend beyond pharmaceuticals into material science and catalysis. Innovative methodologies employing this molecule could lead to the development of new materials and catalysts with improved performance and environmental benefits. For example, Karami et al. (2015) reported a novel one-pot, solvent-free synthesis approach using silica sodium carbonate, demonstrating the compound's utility in green chemistry initiatives. Such research highlights the potential for using this chemical scaffold to advance sustainable practices in chemical synthesis Karami et al., 2015.
Mécanisme D'action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Similar compounds have been reported to inhibit phosphodiesterase (pde) enzymes, suggesting a possible interaction with these targets .
Biochemical Pathways
Given the potential pde inhibition, it could be speculated that this compound may affect cyclic amp or cyclic gmp signaling pathways .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that triazolopyrimidines, the class of compounds it belongs to, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Cellular Effects
Compounds in the triazolopyrimidine class have shown cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Molecular Mechanism
Triazolopyrimidines, the class of compounds it belongs to, have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Triazolopyrimidines, the class of compounds it belongs to, are known to interact with a variety of enzymes and cofactors .
Propriétés
IUPAC Name |
methyl 2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBRCZRGMHDEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC(=N2)C)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2631662.png)

![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)
![4-tert-butyl-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2631665.png)
![6-[(cyclohexylcarbamoyl)amino]hexanoic acid](/img/structure/B2631668.png)
![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)
![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)
![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)

![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)

